molecular formula C25H27F3O3 B11145351 3-hexyl-4,8-dimethyl-7-{[3-(trifluoromethyl)benzyl]oxy}-2H-chromen-2-one

3-hexyl-4,8-dimethyl-7-{[3-(trifluoromethyl)benzyl]oxy}-2H-chromen-2-one

Cat. No.: B11145351
M. Wt: 432.5 g/mol
InChI Key: OSOPALOQCRTTHH-UHFFFAOYSA-N
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Description

3-Hexyl-4,8-dimethyl-7-{[3-(trifluoromethyl)benzyl]oxy}-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of the trifluoromethyl group and the chromen-2-one core structure imparts unique chemical and biological properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hexyl-4,8-dimethyl-7-{[3-(trifluoromethyl)benzyl]oxy}-2H-chromen-2-one typically involves multiple steps:

    Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized via the Pechmann condensation, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts.

    Alkylation: The chromen-2-one core is then alkylated at the 3-position using hexyl bromide in the presence of a strong base like potassium carbonate.

    Introduction of the Trifluoromethylbenzyl Group: The final step involves the introduction of the trifluoromethylbenzyl group through an etherification reaction. This is typically achieved by reacting the hydroxyl group at the 7-position of the chromen-2-one with 3-(trifluoromethyl)benzyl bromide in the presence of a base such as sodium hydride.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of green chemistry principles, such as solvent recycling and the use of less hazardous reagents, would be emphasized to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hexyl side chain, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can target the chromen-2-one core, potentially converting it to dihydro derivatives.

    Substitution: The trifluoromethylbenzyl group can participate in nucleophilic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Dihydro derivatives of the chromen-2-one core.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

Biologically, 3-hexyl-4,8-dimethyl-7-{[3-(trifluoromethyl)benzyl]oxy}-2H-chromen-2-one has been studied for its potential as an anti-inflammatory and antioxidant agent. Its ability to modulate biological pathways makes it a candidate for drug development.

Medicine

In medicine, this compound is investigated for its potential therapeutic effects. Its structural features suggest it could be useful in treating conditions such as cancer, due to its ability to interfere with cellular signaling pathways.

Industry

Industrially, this compound can be used in the development of new materials, such as polymers with specific properties. Its stability and reactivity make it suitable for various applications in material science.

Mechanism of Action

The mechanism of action of 3-hexyl-4,8-dimethyl-7-{[3-(trifluoromethyl)benzyl]oxy}-2H-chromen-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances its binding affinity to these targets, while the chromen-2-one core can participate in various biochemical reactions. This compound can modulate signaling pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Coumarin: A naturally occurring compound with a similar chromen-2-one core but lacking the hexyl and trifluoromethylbenzyl groups.

    Warfarin: A well-known anticoagulant with a similar core structure but different substituents.

    4-Methylumbelliferone: Another chromen-2-one derivative used in biochemical assays.

Uniqueness

The uniqueness of 3-hexyl-4,8-dimethyl-7-{[3-(trifluoromethyl)benzyl]oxy}-2H-chromen-2-one lies in its specific substituents, which confer distinct chemical and biological properties. The hexyl group increases its lipophilicity, enhancing its ability to interact with lipid membranes, while the trifluoromethylbenzyl group provides increased metabolic stability and binding affinity to molecular targets.

Properties

Molecular Formula

C25H27F3O3

Molecular Weight

432.5 g/mol

IUPAC Name

3-hexyl-4,8-dimethyl-7-[[3-(trifluoromethyl)phenyl]methoxy]chromen-2-one

InChI

InChI=1S/C25H27F3O3/c1-4-5-6-7-11-21-16(2)20-12-13-22(17(3)23(20)31-24(21)29)30-15-18-9-8-10-19(14-18)25(26,27)28/h8-10,12-14H,4-7,11,15H2,1-3H3

InChI Key

OSOPALOQCRTTHH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=C(C2=C(C(=C(C=C2)OCC3=CC(=CC=C3)C(F)(F)F)C)OC1=O)C

Origin of Product

United States

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